(1S,2S)-2-(dipropylamino)cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol is a chiral compound with significant applications in medicinal chemistry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(dipropylamino)cyclohexanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high enantiomeric purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and chiral recognition processes.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(dipropylamino)cyclohexan-1-ol
- (1S,2S)-2-(diethylamino)cyclohexan-1-ol
- (1S,2S)-2-(dimethylamino)cyclohexan-1-ol
Uniqueness
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the dipropylamino group. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H25NO |
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Molecular Weight |
199.33 g/mol |
IUPAC Name |
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-9-13(10-4-2)11-7-5-6-8-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
KCBOQSYMABHMMV-RYUDHWBXSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CCCN(CCC)C1CCCCC1O |
Origin of Product |
United States |
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